

Moexiprilat: A Comprehensive Technical Guide to its Formation, Properties, and Activity

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Compound of Interest

Compound Name: *Moexipril*

Cat. No.: *B010654*

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Abstract

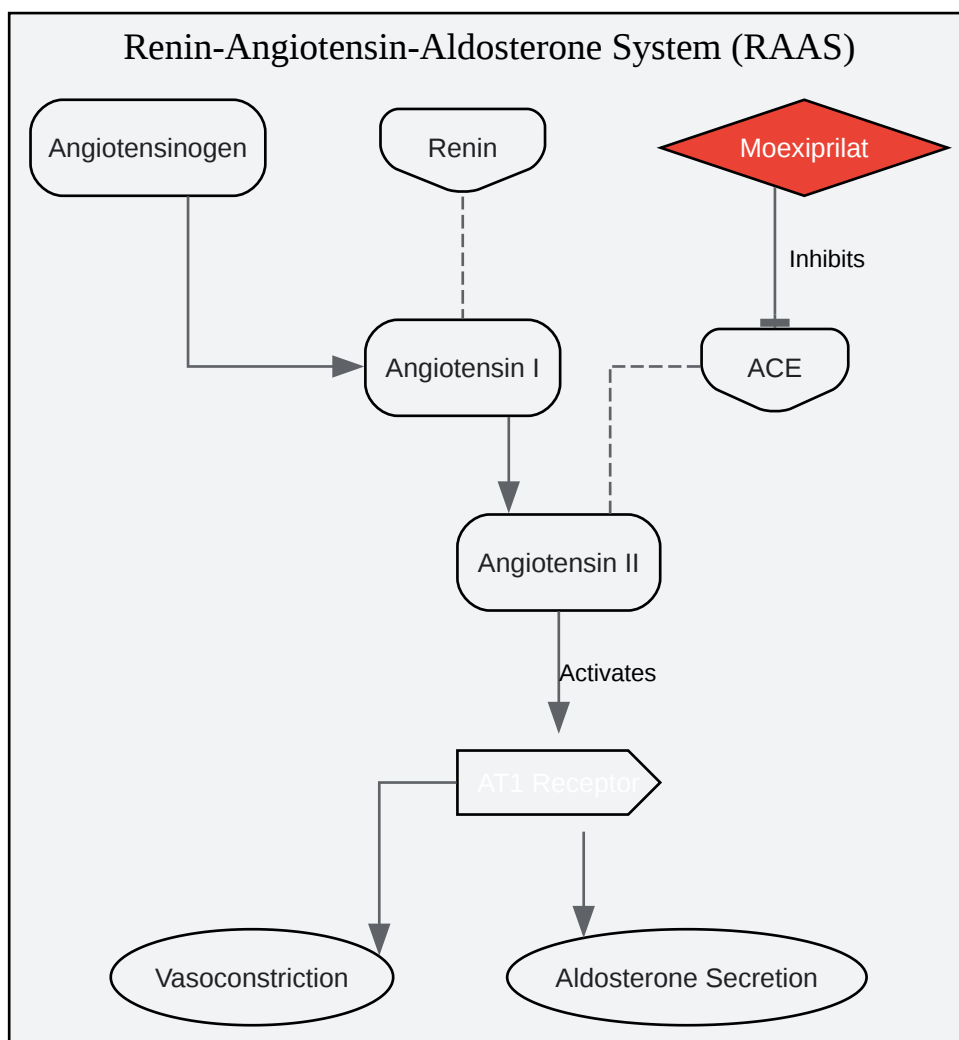
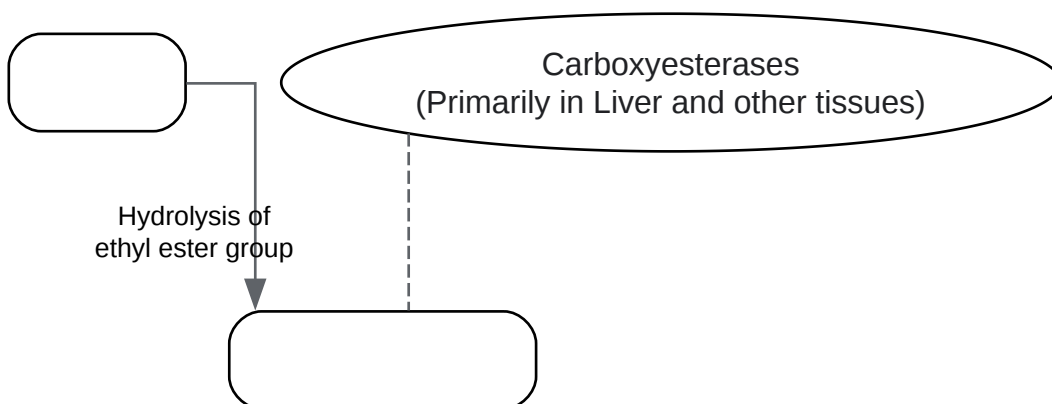
Moexiprilat is the active diacid metabolite of the prodrug **moexipril**, a potent, non-sulphydryl angiotensin-converting enzyme (ACE) inhibitor.[1] This document provides an in-depth technical overview of **moexiprilat**, focusing on its formation, physicochemical properties, and its mechanism of action. Detailed experimental protocols for its analysis and activity assessment are provided, along with a summary of its pharmacokinetic and pharmacodynamic parameters. Signaling pathways influenced by **moexiprilat**'s activity are also illustrated to provide a comprehensive understanding for research and drug development professionals.

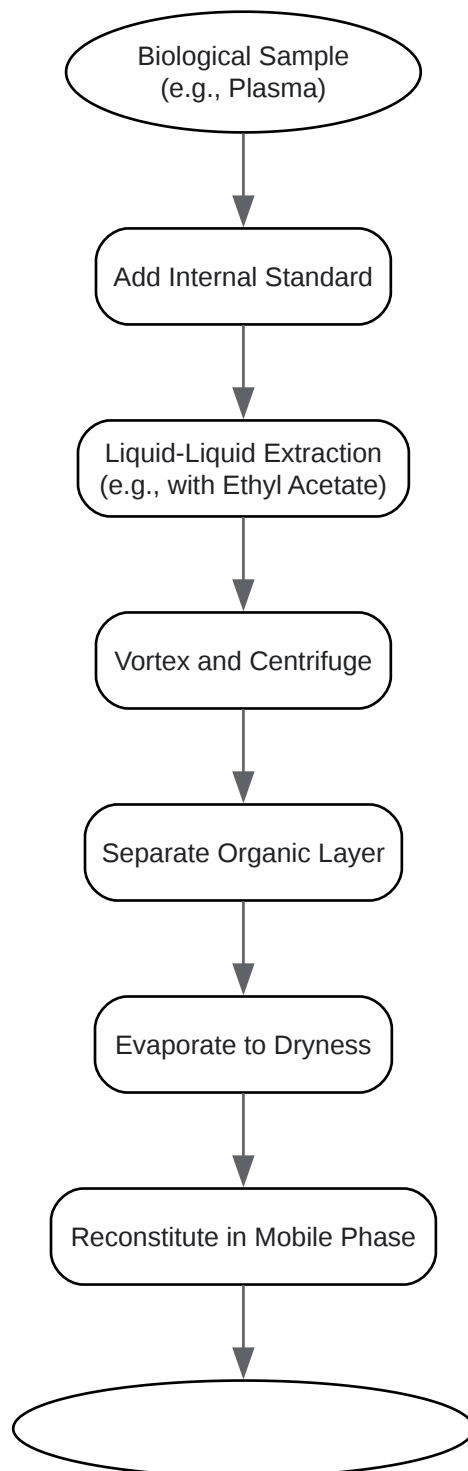
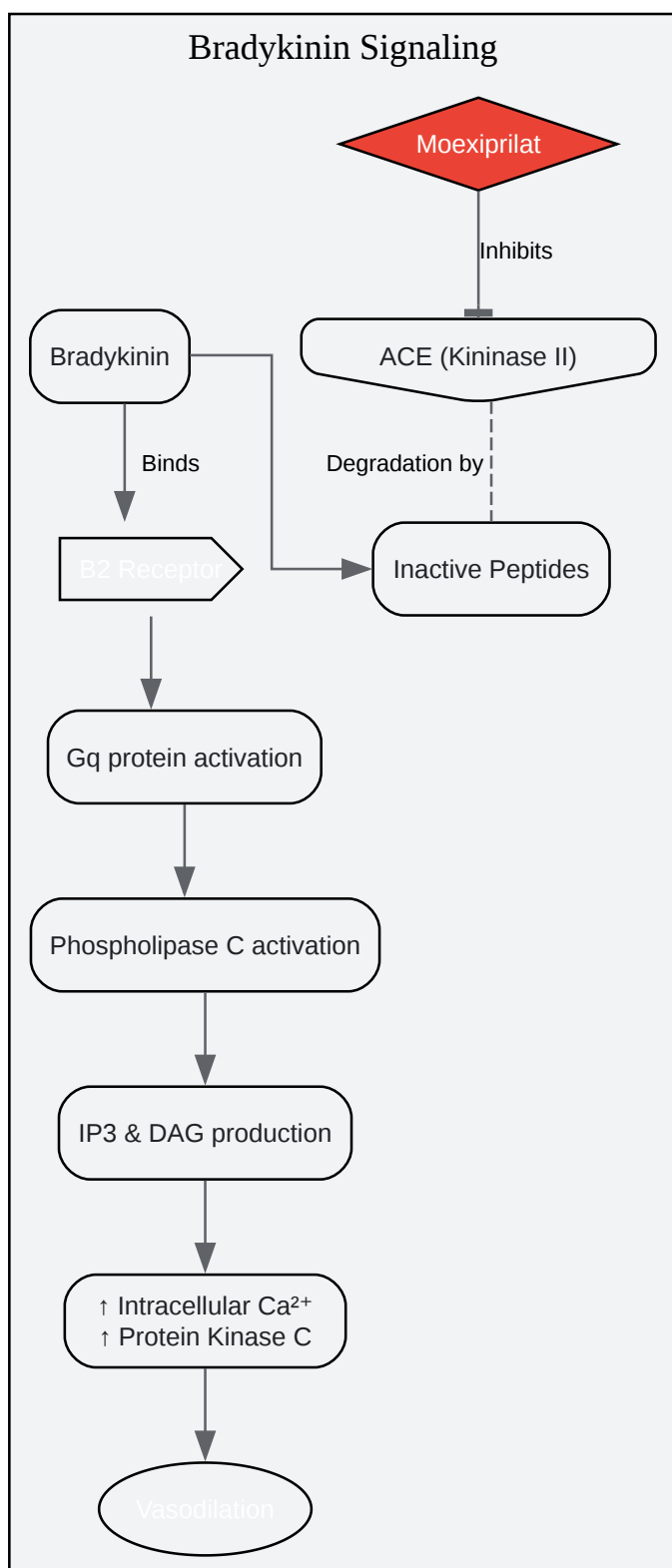
Introduction

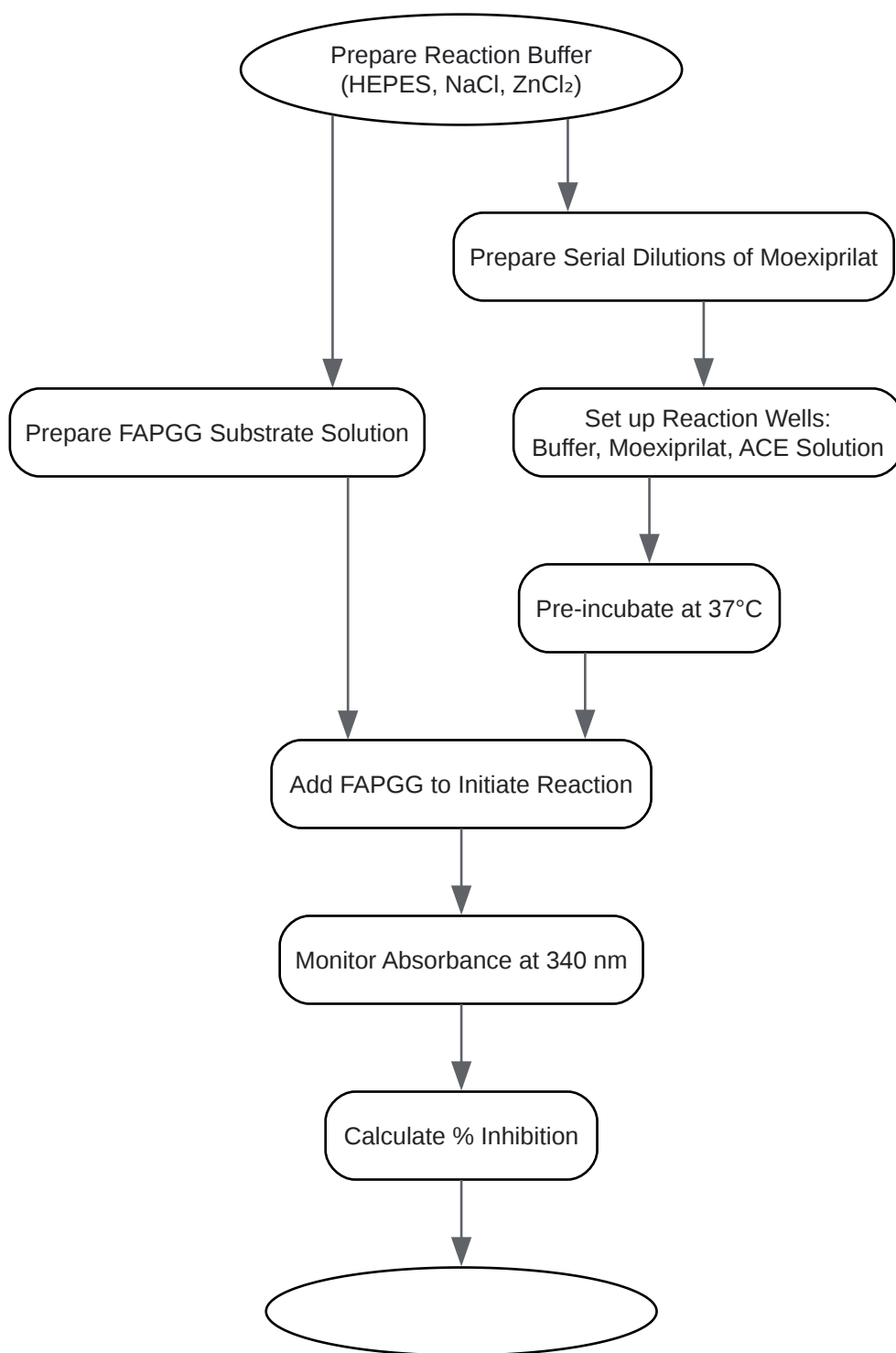
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used for the management of hypertension.[2] Its therapeutic effects are not exerted by the parent drug itself, but rather by its active metabolite, **moexiprilat**. [3] **Moexipril** is designed as a prodrug to enhance oral bioavailability. Following administration, **moexipril** undergoes hydrolysis of its ethyl ester group to form **moexiprilat**, the pharmacologically active compound.[4][5] This conversion is crucial for its clinical efficacy. **Moexiprilat** is approximately 1000 times more potent than **moexipril** in inhibiting ACE.[6] This guide delves into the critical aspects of **moexiprilat**, from its metabolic generation to its molecular interactions and analytical determination.

Formation of Moexiprilat

Moexiprilat is formed in the body through the enzymatic hydrolysis of the ethyl ester group of **moexipril**.^[2] This biotransformation is primarily thought to be mediated by carboxyesterases.^{[6][7]} While the liver is a site of this conversion, it is not considered the principal location; other tissues and organs containing carboxyesterases are also likely involved.^{[6][7]} In vitro studies utilizing rat and human liver microsomal preparations have confirmed the metabolic conversion of **moexipril** to **moexiprilat**.^{[4][8]} Interestingly, rat liver microsomes have been shown to be more effective in producing **moexiprilat** compared to human liver cell line-derived microsomes.^[4]







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